3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride
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Overview
Description
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride is a compound with significant potential in medicinal chemistry. It is a derivative of piperidine-2,6-dione and isoindoline, which are known for their biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease and β-thalassemia .
Preparation Methods
The synthesis of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The reaction conditions typically involve the use of solvents like DMF and bases such as K2CO3. Industrial production methods may involve optimization techniques like Design of Experiments (DoE) to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include bromine for bromination, acetic acid, and hydrogenation catalysts. Major products formed from these reactions include nitro and amino derivatives, which are crucial intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies related to protein-ligand interactions and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . This mechanism is particularly beneficial in treating blood disorders like sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar compounds include other piperidine-2,6-dione derivatives such as lenalidomide and thalidomide. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Lenalidomide: Known for its immunomodulatory and anti-tumor properties, used in treating multiple myeloma.
Thalidomide: Initially used as a sedative, now repurposed for treating certain cancers and inflammatory conditions.
The uniqueness of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride lies in its specific application for inducing HbF expression, making it a promising candidate for treating hemoglobinopathies .
Properties
Molecular Formula |
C15H18ClN3O3 |
---|---|
Molecular Weight |
323.77 g/mol |
IUPAC Name |
3-[7-(2-aminoethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H17N3O3.ClH/c16-7-6-9-2-1-3-10-11(9)8-18(15(10)21)12-4-5-13(19)17-14(12)20;/h1-3,12H,4-8,16H2,(H,17,19,20);1H |
InChI Key |
VSELWGMIHZCJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCN.Cl |
Origin of Product |
United States |
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